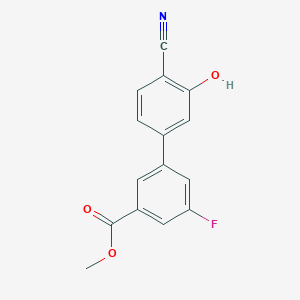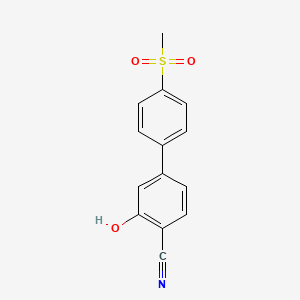
2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95% (hereafter referred to as 2-CMPP) is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. 2-CMPP is a synthetic derivative of the naturally occurring phenolic compound 4-methylsulfonylphenol (4-MSP). It is a colorless, water-soluble solid that is highly soluble in organic solvents. 2-CMPP is a versatile compound that can be used in a variety of laboratory experiments due to its high solubility and its low toxicity.
作用机制
2-CMPP is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and other compounds. It is believed to bind to the active site of the enzyme, preventing it from binding to its natural substrate. This inhibition of enzyme activity can be used to study the effects of various drugs and other compounds on enzyme kinetics.
Biochemical and Physiological Effects
2-CMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. In addition, 2-CMPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to changes in the nervous system, including changes in behavior and cognition.
实验室实验的优点和局限性
2-CMPP has several advantages for laboratory experiments. It is a highly soluble compound that is relatively non-toxic and can be easily synthesized from 2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95%. In addition, 2-CMPP is a versatile compound that can be used in a variety of experiments due to its low toxicity and high solubility. However, the use of 2-CMPP in laboratory experiments is not without its limitations. For example, the compound can be toxic at higher concentrations, and it can interfere with the activity of other enzymes.
未来方向
There are several potential future directions for research involving 2-CMPP. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential applications in drug development. In addition, further research could be conducted to explore the potential use of 2-CMPP as a substrate for other enzymes, as well as its potential use in other laboratory experiments. Finally, further research could be conducted to explore the potential toxicity of 2-CMPP at higher concentrations, as well as its potential interference with the activity of other enzymes.
合成方法
2-CMPP can be synthesized by reacting 2-Cyano-4-(4-methylsulfonylphenyl)phenol, 95% with cyanide in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically performed at temperatures ranging from 80-100°C. The reaction is generally complete within 1-2 hours, and the resulting 2-CMPP can be isolated and purified by precipitation or by column chromatography.
科学研究应用
2-CMPP is widely used in scientific research due to its low toxicity and its high solubility in organic solvents. It is often used as a substrate for enzymes, such as cytochrome P450, as well as for the study of enzyme kinetics. In addition, 2-CMPP is commonly used in studies of protein-protein interactions and other biochemical processes.
属性
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJZKQYEXWJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684946 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261891-91-1 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














